molecular formula C18H23N5O4S B4796707 N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide

N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B4796707
M. Wt: 405.5 g/mol
InChI Key: ATDRYCPTFWHOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide, also known as Compound A, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs.

Mechanism of Action

N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide A exerts its therapeutic effects by binding to a specific protein target, which is involved in cell proliferation and survival. This binding inhibits the activity of this protein, leading to a decrease in cell growth and an increase in cell death.
Biochemical and Physiological Effects:
N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide A has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide A in lab experiments is its high affinity for its protein target. This makes it a potent inhibitor and allows for the study of the effects of inhibiting this protein. However, one limitation of using N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide A is its specificity for this protein target. This limits its use in the study of other pathways and processes.

Future Directions

There are several future directions for the study of N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide A. One potential direction is the development of new cancer therapies based on this compound. Another direction is the study of its potential use in the treatment of other diseases, such as diabetes and inflammation. In addition, further research is needed to better understand the mechanism of action of N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide A and its effects on other pathways and processes.

Scientific Research Applications

N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide A has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. In addition, N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide A has been studied for its potential use in the treatment of other diseases, including diabetes, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-[1-[(3,4-diethoxyphenyl)methyl]pyrazol-4-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-4-26-17-7-6-14(8-18(17)27-5-2)11-23-12-15(9-20-23)21-28(24,25)16-10-19-22(3)13-16/h6-10,12-13,21H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDRYCPTFWHOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CN(N=C3)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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